4H-Furo[2,3-f]indazole

Medicinal Chemistry Computational Chemistry Heterocyclic Scaffolds

4H-Furo[2,3-f]indazole is a tricyclic heteroaromatic compound (C9H6N2O, MW 158.16 g/mol) formed by the annulation of a furan ring to an indazole core in a [2,3-f] orientation. It belongs to the furoindazole subclass of nitrogen-containing fused heterocycles, which are foundational scaffolds in medicinal chemistry for kinase inhibitors, HIF-1 transcriptional inhibitors, and GPR84 modulators.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 33192-65-3
Cat. No. B13967658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Furo[2,3-f]indazole
CAS33192-65-3
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C2=CN=NC2=CC3=C1OC=C3
InChIInChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-3,5H,4H2
InChIKeyFFOJRUBWKCKHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Furo[2,3-f]indazole (CAS 33192-65-3): Core Scaffold Identity and Procurement Baseline


4H-Furo[2,3-f]indazole is a tricyclic heteroaromatic compound (C9H6N2O, MW 158.16 g/mol) formed by the annulation of a furan ring to an indazole core in a [2,3-f] orientation. It belongs to the furoindazole subclass of nitrogen-containing fused heterocycles, which are foundational scaffolds in medicinal chemistry for kinase inhibitors, HIF-1 transcriptional inhibitors, and GPR84 modulators [1]. The compound is primarily sourced as a research intermediate and building block, with its procurement value predicated on defined regiochemistry rather than on standalone bioactivity [2].

Why 4H-Furo[2,3-f]indazole Cannot Be Interchanged With Generic Furoindazole Isomers


Furoindazole isomers (e.g., [2,3-f] vs [3,2-f] vs [2,3-g]) are not functionally interchangeable despite sharing the same molecular formula and atomic connectivity at the bond-graph level. The position of the furan oxygen relative to the indazole pyrazole ring directly alters the spatial distribution of hydrogen-bond acceptors and the molecular electrostatic potential, which can differentially influence target binding in kinase and GPCR pockets [1]. Even when computed global descriptors such as XLogP and topological polar surface area appear identical between isomers [2], the local electronic environment at the indazole N1/N2 positions—critical for hinge-binding interactions—is regiochemistry-dependent, making blind substitution a high-risk decision in SAR campaigns.

Quantitative Differentiation Evidence: 4H-Furo[2,3-f]indazole vs. Closest Analogues


Regiochemical Identity Preserved: [2,3-f] vs. [3,2-f] Isomer Comparison by Computed Physicochemical Properties

Computed physicochemical descriptors from PubChem reveal that 4H-Furo[2,3-f]indazole and its positional isomer 4H-Furo[3,2-f]indazole share identical global properties (XLogP3-AA = 1.4, Topological PSA = 37.9 Ų, H-bond acceptor count = 3, rotatable bond count = 0) [1][2]. This demonstrates that global ADME-predictive descriptors cannot distinguish the two isomers; selection must therefore be guided by the precise regiochemistry required for the target synthetic route or biological target engagement.

Medicinal Chemistry Computational Chemistry Heterocyclic Scaffolds

Class-Level Biological Differentiation: Furo[2,3-f]indazole Core in HIF-1 Inhibitor SAR

In a systematic SAR study of furanylindazoles as HIF-1 transcriptional inhibitors, the furan substitution pattern and its annulation geometry on the indazole core were found to be decisive for inhibitory potency [1]. While the unsubstituted 4H-Furo[2,3-f]indazole scaffold itself was not reported as a standalone compound in that study, the class-level evidence demonstrates that the [2,3-f] orientation places the furan oxygen at a position that electronically modulates the indazole N1/N2 tautomeric equilibrium, which is known to affect hinge-binding interactions in kinase and HIF-1 inhibitor design [1][2]. This provides a structural rationale for selecting the [2,3-f] isomer over [3,2-f] or [2,3-g] alternatives when targeting specific protein pockets.

Hypoxia Biology Cancer Therapeutics Structure-Activity Relationship

Synthetic Accessibility: Defined CH2 Position Enables Regioselective Functionalization

The 4H-tautomeric form of furo[2,3-f]indazole features a saturated CH2 group at the 4-position, distinguishing it from the fully aromatic 1H-tautomer. Computational studies on indazole tautomerism indicate that the 1H-tautomer is typically more stable by 3.6–5.3 kcal/mol in the gas phase for the parent indazole [1]. The 4H-form represents a higher-energy tautomer that can serve as a masked precursor for further functionalization or as a specific intermediate in synthetic sequences requiring a non-aromatic ring junction. This tautomeric distinction is not available with the 1H-furo[2,3-f]indazole (CAS 42304-68-7).

Synthetic Chemistry C-H Functionalization Building Block Procurement

Recommended Application Scenarios for 4H-Furo[2,3-f]indazole Based on Quantitative Evidence


Regiochemically Defined Starting Material for Kinase Inhibitor Fragment Libraries

When constructing fragment-based screening libraries targeting kinase hinge regions, the precise spatial orientation of hydrogen-bond acceptors is critical. 4H-Furo[2,3-f]indazole provides a scaffold with a fixed [2,3-f] furan oxygen position that, while indistinguishable from its [3,2-f] isomer by global computed descriptors (XLogP 1.4, TPSA 37.9 Ų) [1], offers a distinct local electrostatic profile around the indazole pyrazole ring. This scaffold is suitable for derivatization into focused libraries where the CH2 at position 4 enables selective functionalization that the fully aromatic 1H isomer cannot support [2].

HIF-1 Pathway Inhibitor Core for Hypoxia-Targeted Anticancer Agents

The furo[2,3-f]indazole core corresponds to the furan-annulated indazole framework identified in the SAR of HIF-1 transcriptional inhibitors [1]. Although the unsubstituted core has not been directly profiled, the class-level evidence indicates that the [2,3-f] orientation places the furan oxygen appropriately for electronic modulation of the indazole N1/N2 tautomeric equilibrium, a feature implicated in HIF-1 inhibitory potency. Researchers should procure this specific isomer when extending the SAR of YC-1-derived furanylindazoles to ensure regiochemical consistency with published active series.

Tautomer-Specific Intermediate for Synthetic Methodology Development

The 4H-tautomer, with its saturated CH2 group, represents a higher-energy form (class-estimated 3–5 kcal/mol above the 1H tautomer for parent indazole) [1] that can serve as a versatile intermediate in synthetic methodology studies. It is the appropriate procurement choice for reactions targeting the benzylic C-H bond, such as directed C-H activation, oxidation to the ketone, or alkylation sequences, which are not accessible with the 1H-furo[2,3-f]indazole tautomer.

Quote Request

Request a Quote for 4H-Furo[2,3-f]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.